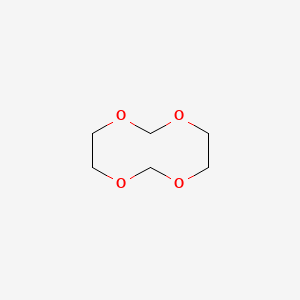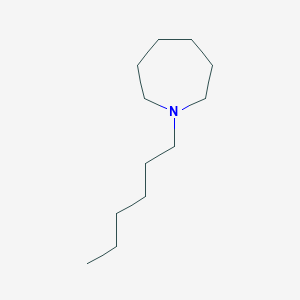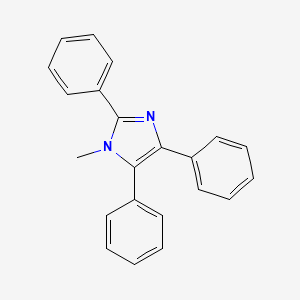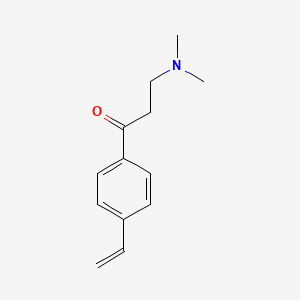
1,3,6,8-Tetroxecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6,8-Tetroxecane: is a chemical compound with a unique structure that has garnered interest in various fields of research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetroxecane involves several steps. One common method includes the reaction of specific precursors under controlled conditions. For instance, the preparation of similar compounds like 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt involves dissolving raw material pyrene in a solvent dichloroethane system, followed by sulfonation using liquid sulfur trioxide . The mixture is then added to ice water to prepare the desired compound via dissolving and layering separation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of recyclable solvents and environmentally friendly processes is often emphasized to reduce production costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1,3,6,8-Tetroxecane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Aplicaciones Científicas De Investigación
1,3,6,8-Tetroxecane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules and materials.
Biology: Investigated for its potential interactions with biological systems and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 1,3,6,8-Tetroxecane involves its interaction with specific molecular targets and pathways. It may act by binding to particular enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1,3,6,8-Tetroxecane can be compared with other similar compounds such as 1,3,6,8-tetraazapyrene. These compounds share structural similarities but differ in their chemical properties and applications. For instance, 1,3,6,8-tetraazapyrene is known for its use in the synthesis of organic luminophores and dyes .
List of Similar Compounds
- 1,3,6,8-Tetraazapyrene
- 1,3,5,7-Tetroxane
- 1,3,6,8-Tetrakis (p-benzoic acid)pyrene
Propiedades
IUPAC Name |
1,3,6,8-tetraoxecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-2-8-6-10-4-3-9-5-7-1/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPFMLAMOCPRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCOCCOCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601738 |
Source


|
| Record name | 1,3,6,8-Tetroxecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6675-60-1 |
Source


|
| Record name | 1,3,6,8-Tetroxecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine](/img/structure/B14717160.png)




![[(9Z,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-1,2,4-triazol-4-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14717190.png)
![[3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene](/img/structure/B14717191.png)
![1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane](/img/structure/B14717192.png)

![[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile](/img/structure/B14717206.png)


